molecular formula C22H20ClN5O4S B2845112 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1040643-71-7

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2845112
CAS No.: 1040643-71-7
M. Wt: 485.94
InChI Key: PWNFXQPRMYWNLJ-UHFFFAOYSA-N
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Description

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the desired substituents . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the formation of the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-[6-[(4-chlorobenzyl)thio]-3-oxo

Biological Activity

The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of triazolopyridazines. Its unique structure incorporates multiple functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S, indicating a complex arrangement of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The presence of a triazole ring fused with a pyridazine moiety is significant for its biological activity.

Property Value
Molecular FormulaC22H20ClN5O2S
IUPAC NameThis compound
Molecular Weight441.94 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling pathways.
  • Gene Expression Regulation : The compound might influence transcription and translation processes, thereby affecting protein synthesis.

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Antimicrobial Activity : Triazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, they have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some studies suggest that triazolopyridazine derivatives possess anticancer properties by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory effects by modulating inflammatory pathways .

Case Studies

Several studies have investigated the biological activities of triazolopyridazine derivatives:

  • Antibacterial Activity : A study evaluated the antibacterial properties of various triazole derivatives against E. coli and Klebsiella pneumoniae, revealing minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL for some compounds .
    Compound Target Bacteria MIC (μg/mL)
    Compound AE. coli0.125
    Compound BKlebsiella pneumoniae0.250
  • Anticancer Screening : A multicellular spheroid screening identified novel anticancer compounds based on their ability to inhibit cancer cell proliferation . The tested derivative exhibited significant cytotoxicity against various cancer cell lines.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S/c1-31-16-7-8-18(32-2)17(11-16)24-20(29)12-27-22(30)28-19(25-27)9-10-21(26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNFXQPRMYWNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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